Homovanillic acid-d5

Neuroblastoma diagnostics Reference measurement procedure Clinical mass spectrometry

Inaccurate HVA quantification due to matrix effects and ion suppression compromises neuroblastoma biomarker data. Homovanillic acid-d5 (HVA-d5) is the gold-standard SIL internal standard (IS) that co-elutes with the analyte, ensuring identical extraction recovery and ionization efficiency. • Enables isotope dilution MS with <5% imprecision and near-100% recovery. • Meets FDA/EMA bioanalytical validation requirements for regulated studies. • Supplied as CRM-grade with certified purity. Available in mg to g scales with global shipping.

Molecular Formula C9H10O4
Molecular Weight 187.20 g/mol
Cat. No. B15144123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomovanillic acid-d5
Molecular FormulaC9H10O4
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(=O)O)O
InChIInChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i2D,3D,4D,5D2
InChIKeyQRMZSPFSDQBLIX-DVHRWRHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.01 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homovanillic Acid-d5 (HVA-d5): Deuterated Internal Standard for High-Accuracy LC-MS/MS Metabolite Quantification


Homovanillic acid-d5 (HVA-d5, CAS 53587-32-9) is a stable isotopically labeled (SIL) analog of the endogenous dopamine metabolite homovanillic acid (HVA) . With five deuterium atoms replacing hydrogen at specific positions on the aromatic ring and acetic acid side chain, HVA-d5 is chemically and physically near-identical to the native analyte but is distinguishable by mass spectrometry due to its +5 Da mass shift . This compound is specifically designed and procured as an optimal internal standard (IS) for the quantitative analysis of HVA in complex biological matrices using isotope dilution mass spectrometry (ID-MS), primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows . Its core procurement value lies in its ability to correct for matrix effects, extraction inefficiencies, and ion suppression/signal drift, thereby enabling robust and accurate quantification of HVA, a critical diagnostic biomarker for neuroblastoma and other catecholamine-secreting tumors [1].

Why Homovanillic Acid-d5 Cannot Be Substituted with Non-Deuterated or Structural Analogs in Regulated Bioanalysis


The use of a suboptimal internal standard (IS) in quantitative bioanalysis is a primary source of analytical error and data rejection. HVA-d5 is not interchangeable with its unlabeled counterpart (HVA) or a cheaper structural analog such as VMA-d3. A non-deuterated HVA IS cannot be distinguished from the endogenous analyte in the mass spectrometer, rendering quantification impossible [1]. While structural analog internal standards are sometimes employed, the FDA guidance for industry on bioanalytical method validation emphasizes that a stable isotope-labeled IS (SIL-IS) like HVA-d5 is the gold standard because it co-elutes with the analyte, thereby experiencing the identical matrix effects and extraction recovery. This is in stark contrast to a structural analog, which will have different physicochemical properties, leading to divergent behavior during sample preparation and ionization, resulting in inaccurate correction and increased assay imprecision [2]. Selecting HVA-d5 is a requirement for achieving the highest tier of analytical performance, particularly when establishing reference measurement procedures or when analyzing variable clinical samples where robust matrix effect correction is paramount [3].

Quantitative Differentiation of Homovanillic Acid-d5: Evidence-Based Performance Comparisons


Superior Method Accuracy and Precision for HVA-d5 vs. Structural Analog in Urinary ID-LC-MS/MS

In the development of a candidate reference measurement procedure (cRMP) for urinary HVA, the use of HVA-d5 as the SIL-IS enabled the method to achieve a total imprecision of less than 5% and an analytical recovery ranging from 98.41% to 100.97% [1]. This high level of performance, which is critical for a reference method, is directly attributable to the use of the isotope-labeled internal standard HVA-d5, which co-elutes with HVA and perfectly compensates for sample preparation and ionization variability. In contrast, methods relying on non-isotopic internal standards (structural analogs) or external calibration typically exhibit higher imprecision and variable recovery due to differential matrix effects [2].

Neuroblastoma diagnostics Reference measurement procedure Clinical mass spectrometry

HVA-d5 vs. HVA-d3: Superior Isotopic Purity and Mass Resolution for Eliminating Spectral Overlap

The procurement of a deuterated internal standard involves selecting the optimal labeling pattern to ensure a clean mass shift with no significant isotopic overlap from the unlabeled analyte (HVA). HVA-d5, with its +5 Da shift, provides a much wider mass separation from endogenous HVA's natural M+1, M+2, and M+3 isotopic peaks compared to HVA-d3 (which only has a +3 Da shift) . This is critical because the natural abundance of carbon-13 in HVA (~1.1% per carbon; HVA has C9H10O4) creates a measurable M+3 peak. Using an HVA-d3 internal standard results in direct, unavoidable isotopic overlap from the analyte's M+3 isotope into the IS channel, leading to a non-linear calibration curve and a positive bias in calculated concentrations, especially at high analyte-to-IS ratios [1]. HVA-d5 minimizes this issue, providing a cleaner baseline and superior analytical specificity.

Mass spectrometry Isotopic purity Analytical interference

Commercially Available Certified Reference Material (CRM) Grade for Unmatched Regulatory Compliance

Unlike many research-grade deuterated standards, Homovanillic acid-d5 is commercially available as a Certified Reference Material (CRM) from established vendors such as Cerilliant (now part of Sigma-Aldrich) . This CRM is supplied at a precise concentration of 100 µg/mL in methanol and is manufactured under ISO/IEC 17025 and ISO 17034 accreditation. This certification provides legally defensible traceability and documentation, which is a mandatory requirement for clinical laboratories performing diagnostic testing and for pharmaceutical companies conducting regulated bioanalysis under Good Laboratory Practice (GLP) [1]. Non-certified alternatives, including HVA-d3 from many other vendors, may lack this level of batch-to-batch consistency and metrological traceability, adding significant overhead for in-house verification and validation [2].

Analytical standards Quality control Regulatory compliance

Validated Use Cases for Homovanillic Acid-d5 in Research and Clinical Laboratories


Establishing High-Order Reference Measurement Procedures for Clinical Diagnostics

The superior accuracy and precision enabled by HVA-d5 make it the internal standard of choice for developing and validating reference measurement procedures (RMPs). As demonstrated by Yu et al. (2024), HVA-d5 was integral to achieving a total imprecision of <5% and near-100% analytical recovery for a urinary HVA cRMP, a method now suitable for standardizing routine clinical assays across different laboratories and platforms [1].

Robust Biomarker Quantification in Complex Biological Matrices for Clinical Research

In clinical studies investigating neuroblastoma or dopamine metabolism disorders, HVA is quantified in highly variable matrices like urine and plasma. Using HVA-d5 as a SIL-IS corrects for patient-specific matrix effects and extraction variability, as described in the foundational work by Sjöquist and Änggård (1973), enabling the generation of reliable longitudinal patient data and accurate biomarker correlation [2].

Regulated Bioanalysis in Support of Drug Development and Clinical Trials

For pharmaceutical sponsors and CROs conducting regulated preclinical or clinical studies where dopamine pathway metabolites are monitored, the use of a CRM-grade HVA-d5 is a compliance-driven necessity. Its metrological traceability and certified purity directly meet the validation requirements of FDA and EMA guidance on bioanalytical method validation, minimizing regulatory hurdles during submission and ensuring data integrity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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